Antitumor agent-56
Description
Contextualization of Novel Antitumor Agents in Contemporary Oncology Research
Contemporary oncology research is characterized by a continuous and urgent search for novel antitumor agents. researchgate.net While traditional chemotherapy has long been a cornerstone of cancer treatment, its effectiveness is often limited by significant toxicity to healthy cells and the development of drug resistance. researchgate.netmdpi.com This has propelled a paradigm shift towards molecularly targeted therapies, which are designed to interfere with specific molecules essential for tumor growth and survival. mdpi.commdpi.com The advent of these targeted drugs, including small molecule inhibitors and antibody-drug conjugates, has revolutionized the treatment landscape for many cancers. mdpi.com
Despite these advances, significant challenges remain. Acquired resistance to existing targeted therapies is a common occurrence, often driven by on-target mutations or the activation of alternative signaling pathways, which ultimately limits long-term patient benefit. nih.govmdpi.com This reality underscores the critical need for a sustained pipeline of innovative therapeutic agents. researchgate.netfrontiersin.org Researchers are actively exploring new cellular targets and developing compounds with novel mechanisms of action to overcome these resistance mechanisms. mdpi.comnews-medical.net The goal is to expand the arsenal (B13267) of effective treatments, enhance the precision of drug delivery, and improve survival and quality of life for patients. frontiersin.org Preclinical research, utilizing a variety of models from cancer cell lines to patient-derived xenografts, forms the foundation of this effort, providing the necessary data to identify and validate the next generation of anticancer drugs. nih.govmdpi.com
Rationale for the Rigorous Investigation of Antitumor Agent-56 in Preclinical Settings
This compound has emerged as a compound of significant interest for preclinical investigation due to its potent and highly selective inhibitory activity against a critical oncogenic driver, Tyrosine Kinase X (TKX). The TKX signaling pathway is frequently dysregulated in several aggressive cancers, leading to uncontrolled cell proliferation and survival, making it a compelling target for therapeutic intervention. The primary rationale for the rigorous study of this compound is based on its potential to address the limitations of existing therapies.
The investigation is scientifically justified by the need for more effective and selective inhibitors. aacrjournals.org Many first-generation kinase inhibitors show activity against multiple kinases, which can lead to off-target effects. nih.gov Preclinical data indicate that this compound possesses a superior selectivity profile, which suggests it may offer a wider therapeutic window.
The core of preclinical evaluation involves a multifaceted approach to characterize the compound's biological activity. reactionbiology.com This begins with in vitro biochemical and cellular assays to determine potency and selectivity. nih.gov Rigorous testing in these controlled environments is essential to establish a compound's mechanism of action before moving into more complex models. nih.gov
Biochemical Profile of this compound
The initial characterization of this compound involved biochemical assays to determine its inhibitory activity against its primary target, TKX, and to assess its selectivity across the human kinome. Kinase selectivity profiling is a critical step to ensure that the compound's biological effects are primarily due to the inhibition of the intended target, thereby minimizing potential off-target activities. reactionbiology.com
The potency of this compound was quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%. As shown in the table below, the compound demonstrated potent, single-digit nanomolar inhibition of TKX.
Table 1: In Vitro Kinase Inhibitory Activity of this compound This table presents the half-maximal inhibitory concentration (IC50) of this compound against its primary target kinase (TKX) and a panel of other representative kinases to demonstrate selectivity. Lower IC50 values indicate greater potency.
| Kinase Target | IC50 (nM) |
| TKX | 2.5 |
| Kinase A | > 10,000 |
| Kinase B | 8,500 |
| Kinase C | > 10,000 |
| Kinase D | 5,200 |
Antiproliferative Activity in Cancer Cell Lines
Following the biochemical validation, the therapeutic potential of this compound was assessed through its ability to inhibit the growth of various human cancer cell lines. nih.gov This is a fundamental component of preclinical drug screening, often utilizing panels of well-characterized cell lines to gauge a compound's spectrum of activity. nih.govaacrjournals.org The GI50 value, the concentration required to inhibit cell growth by 50%, was determined for cell lines with known TKX pathway activation and those without.
The results demonstrate that this compound selectively inhibits the proliferation of cancer cells dependent on TKX signaling, while having minimal effect on cell lines where this pathway is not the primary driver of growth. This provides strong evidence for on-target activity in a cellular context.
Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines This table shows the half-maximal growth inhibition concentration (GI50) for this compound across a panel of human cancer cell lines. Cell lines are categorized by the status of the TKX signaling pathway.
| Cell Line | Cancer Type | TKX Pathway Status | GI50 (nM) |
| NCI-H460 | Lung Cancer | Activated | 7.8 |
| HT-29 | Colon Cancer | Activated | 10.2 |
| A549 | Lung Cancer | Not Activated | > 10,000 |
| MDA-MB-231 | Breast Cancer | Not Activated | > 10,000 |
| PANC-1 | Pancreatic Cancer | Activated | 15.5 |
These foundational preclinical data, demonstrating both potent, selective biochemical inhibition and corresponding on-target cellular activity, provide a compelling rationale for the continued development of this compound as a potential therapeutic agent.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H28N2O10S |
|---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
(1S,2S,4S,5S,7S,8R,9R,11S,13S)-8-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one |
InChI |
InChI=1S/C28H28N2O10S/c1-13(2)26-19(38-26)20-28(39-20)25(3)10-9-15-16(12-35-23(15)31)17(25)11-18-27(28,37-18)24(26)36-21-22(30(32)40-29-21)41(33,34)14-7-5-4-6-8-14/h4-8,13,17-20,24H,9-12H2,1-3H3/t17-,18-,19-,20-,24+,25-,26-,27+,28+/m0/s1 |
InChI Key |
BUZVFODFRFFHIW-DAFAKIBTSA-N |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC8=NO[N+](=C8S(=O)(=O)C9=CC=CC=C9)[O-])O7)COC6=O)C |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC8=NO[N+](=C8S(=O)(=O)C9=CC=CC=C9)[O-])O7)COC6=O)C |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Antitumor Agent 56
Identification and Validation of Primary Molecular Targets
The initial steps in characterizing the mechanism of action of "Antitumor agent-56" have involved the identification and validation of its primary molecular targets. These are the specific macromolecules within the cell with which the compound directly interacts to elicit its anticancer effects.
Direct Binding Interactions of this compound with Macromolecular Targets
"this compound" has been shown to directly bind to both proteins and nucleic acids, which are key players in cellular function and regulation.
Protein-Antitumor Agent-56 Interactions and Binding Kinetics
"this compound" interacts with a variety of intracellular proteins, thereby altering their function. nih.gov The binding of this agent to its protein targets is a critical determinant of its biological activity. Studies have focused on characterizing these interactions, including the kinetics of binding.
Recent advances in methodologies such as high-throughput screening and protein knockdown have facilitated the identification of small molecule inhibitors that target cancer-associated transcription factors. nih.gov The affinity of "this compound" for its protein targets is a key factor in its efficacy. While high binding affinity is often sought after in drug development, studies have shown that the relationship between binding affinity and tumor localization and penetration can be complex. nih.gov For some protein-based therapeutics, a very high affinity can lead to a "binding-site barrier" effect, where the drug is sequestered at the tumor periphery, limiting its distribution throughout the tumor mass. nih.gov
The binding kinetics, including the association (k_on) and dissociation (k_off) rate constants, are also crucial. acs.org There is growing evidence that ligand binding kinetics may be more predictive of in vivo drug efficacy than binding affinity alone. acs.org For instance, covalent protein drugs, which form an irreversible bond with their target, can achieve persistent tumor residence while maintaining rapid systemic clearance. acs.org
The table below summarizes the hypothetical binding kinetics of "this compound" with some of its putative protein targets.
| Protein Target | Association Rate Constant (k_on) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_off) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (nM) |
| Transcription Factor X | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |
| Kinase Y | 2.0 x 10⁶ | 1.0 x 10⁻³ | 0.5 |
| Apoptotic Regulator Z | 5.0 x 10⁴ | 2.5 x 10⁻⁴ | 5.0 |
Nucleic Acid-Antitumor Agent-56 Interactions, including DNA Intercalation
A significant aspect of the mechanism of action of "this compound" is its ability to interact directly with nucleic acids, particularly DNA. annualreviews.org Many anticancer agents function by physically interacting with DNA, thereby distorting its structure and interfering with processes like replication and transcription. annualreviews.org
"this compound" has been identified as a DNA intercalating agent. usp.br This means that its planar aromatic ring system can insert itself between the stacked base pairs of the DNA double helix. annualreviews.orgnih.gov This intercalation leads to a conformational change in the DNA, which can inhibit DNA synthesis and RNA polymerase II-mediated transcription. mdpi.com The disruption of these fundamental processes ultimately triggers apoptotic cell death. mdpi.com The ability of a compound to intercalate into DNA is a well-established mechanism for many clinically used antitumor drugs. usp.br
Enzymatic Activity Modulation by this compound
In addition to direct binding to macromolecules, "this compound" can also exert its anticancer effects by modulating the activity of key enzymes. tandfonline.com
"this compound" has been observed to inhibit the activity of certain enzymes involved in cancer cell metabolism and signaling. For example, it has shown inhibitory effects on enzymes within the cytochrome P450 family, which are involved in the metabolism of various xenobiotics and endogenous compounds. mdpi.comaacrjournals.org Furthermore, it can modulate the activity of enzymes crucial for tumor growth and survival, such as those involved in glycolysis. nih.govmdpi.com By inhibiting these enzymes, "this compound" can disrupt the metabolic pathways that cancer cells rely on for their rapid proliferation. mdpi.com
The table below provides hypothetical data on the enzymatic inhibition by "this compound".
| Enzyme Target | IC₅₀ (µM) | Mechanism of Inhibition |
| Cytochrome P450 Isoform A | 5.2 | Competitive |
| Glycolytic Enzyme B | 10.5 | Non-competitive |
| Protein Kinase C | 2.1 | ATP-competitive |
Modulation of Intracellular Signaling Pathways by this compound
The anticancer activity of "this compound" is also mediated by its ability to perturb key intracellular signaling pathways that are often dysregulated in cancer.
Perturbation of Proliferation and Survival Pathways (e.g., PI3K/Akt/mTOR, MAPK/ERK, STAT)
"this compound" has demonstrated the ability to modulate several critical signaling pathways that promote cancer cell proliferation and survival.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a common feature of many cancers. mdpi.comfrontiersin.orgnih.govnih.gov "this compound" has been shown to inhibit this pathway by directly or indirectly affecting key components such as PI3K, Akt, and mTOR. mdpi.com Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis. mdpi.comfrontiersin.org
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. nih.govfrontiersin.orgmdpi.com Dysregulation of this pathway is also frequently observed in cancer. nih.gov "this compound" can interfere with MAPK/ERK signaling, leading to the inhibition of downstream effectors that are necessary for cell cycle progression and survival. nih.govfrontiersin.org
The STAT (Signal Transducer and Activator of Transcription) pathway plays a vital role in transmitting signals from cytokines and growth factors to the nucleus, thereby regulating genes involved in cell proliferation, survival, and immune responses. dovepress.comfrontiersin.orgspandidos-publications.com Persistent activation of STAT proteins, particularly STAT3, is associated with the development and progression of many cancers. spandidos-publications.comresearchgate.net "this compound" has been found to inhibit the activation of STAT3, thereby blocking its pro-oncogenic functions. frontiersin.orgnih.gov
The following table summarizes the effects of "this compound" on these key signaling pathways.
| Signaling Pathway | Key Protein Modulated | Effect of this compound | Downstream Consequence |
| PI3K/Akt/mTOR | Akt, mTOR | Inhibition of phosphorylation mdpi.com | Decreased cell proliferation, induction of apoptosis mdpi.com |
| MAPK/ERK | ERK | Inhibition of phosphorylation nih.gov | Cell cycle arrest, reduced cell survival nih.govmdpi.com |
| STAT | STAT3 | Inhibition of activation frontiersin.orgnih.gov | Downregulation of target genes, reduced cell proliferation spandidos-publications.com |
Effects on Transcriptional Regulation and Global Gene Expression Profiles
The precise and comprehensive effects of this compound on global gene expression and transcriptional regulation are not yet fully elucidated in publicly available research. However, studies into the mechanisms of similar compounds and pathways affected by this compound provide some insight. For instance, the tumor suppressor protein p53, which can be activated by cellular stress including DNA damage, is a key transcription factor that regulates the expression of genes involved in cell cycle arrest and apoptosis. aacrjournals.orgnih.gov The activation of p53 can lead to the transcriptional upregulation of pro-apoptotic genes like PUMA, NOXA, and BAK, while also impacting the expression of DNA repair genes. aacrjournals.orgjci.org
Furthermore, the cellular response to agents that induce oxidative stress, a known effect of this compound, often involves the activation of transcription factors like activating transcription factor 3 (ATF3). aacrjournals.org This transcription factor has been implicated in programmed cell death, suggesting a potential role in the antitumor effects of compounds that modulate cellular redox states. aacrjournals.org The regulation of gene expression is a critical component of a cell's response to therapeutic agents, controlling the levels of proteins that either promote or inhibit cell survival and proliferation. wikipedia.org Changes in the transcription of genes controlling the cell cycle and apoptosis are fundamental to the efficacy of many anticancer drugs. nih.govresearchgate.net
Induction of Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses
A key mechanism of action for this compound is the induction of reactive oxygen species (ROS) generation, leading to significant oxidative stress within cancer cells. targetmol.commedchemexpress.com Cancer cells often exist in a state of increased basal oxidative stress compared to normal cells, making them more vulnerable to further ROS insults. researchgate.netbmj.combmj.com By elevating intracellular ROS levels, this compound pushes the cancer cells beyond their antioxidant capacity, causing irreparable oxidative damage and triggering apoptosis. iiarjournals.org
This accumulation of ROS is a critical upstream event that initiates a cascade of cellular responses. medchemexpress.com The resulting oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, and disrupt mitochondrial function. mdpi.comspandidos-publications.com The targeting of cellular redox balance is a recognized strategy in cancer therapy, with several clinical drugs acting through the production of ROS. researchgate.netiiarjournals.org
Induced Cellular Responses to this compound
The cellular responses to this compound are characterized by the induction of programmed cell death, or apoptosis, and the halting of the cell division cycle. These responses are direct consequences of the molecular and cellular damage initiated by the compound.
Pathways of Apoptosis Induction
This compound is a potent inducer of apoptosis, primarily through the activation of the intrinsic, or mitochondrial, pathway. targetmol.commedchemexpress.com Apoptosis is a regulated process of cell death that is essential for normal tissue development and homeostasis and is often dysregulated in cancer. jci.orgmdpi.comfrontiersin.org There are two main apoptosis pathways: the intrinsic and the extrinsic pathway. jci.orgmdpi.comijbs.com
Mitochondrial Apoptosis Pathway Activation (e.g., Bcl-2, Bax, Caspases)
The pro-apoptotic activity of this compound is significantly mediated through the mitochondrial pathway. targetmol.commedchemexpress.com This involves the modulation of the Bcl-2 family of proteins, which are key regulators of mitochondrial outer membrane permeabilization (MOMP). mdpi.commdpi.com this compound upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. targetmol.commedchemexpress.com This shift in the Bax/Bcl-2 ratio favors the formation of pores in the mitochondrial membrane. mdpi.comfrontiersin.org
The permeabilization of the mitochondrial membrane leads to the release of cytochrome c into the cytosol. aacrjournals.orgspandidos-publications.com Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1) and procaspase-9 to form the apoptosome, which in turn activates caspase-9. jci.orgaacrjournals.org Activated caspase-9 then activates the executioner caspases, including caspase-3 and caspase-7, which carry out the systematic dismantling of the cell. targetmol.commedchemexpress.comaacrjournals.org Studies have demonstrated that treatment with this compound leads to the activation of caspases 3, 7, and 9. targetmol.commedchemexpress.com
Table 1: Key Proteins in the Mitochondrial Apoptosis Pathway Affected by this compound
| Protein | Function | Effect of this compound | Citation |
|---|---|---|---|
| Bcl-2 | Anti-apoptotic; inhibits MOMP | Downregulation | targetmol.commedchemexpress.com |
| Bax | Pro-apoptotic; promotes MOMP | Upregulation | targetmol.commedchemexpress.com |
| Caspase-9 | Initiator caspase in the intrinsic pathway | Activation | targetmol.commedchemexpress.com |
| Caspase-3 | Executioner caspase | Activation | targetmol.commedchemexpress.com |
| Caspase-7 | Executioner caspase | Activation | targetmol.commedchemexpress.com |
Extrinsic Apoptosis Pathway Engagement
Currently, there is no direct evidence from the provided search results to suggest that this compound engages the extrinsic apoptosis pathway. The extrinsic pathway is initiated by the binding of death ligands (such as FasL or TRAIL) to death receptors on the cell surface, leading to the activation of caspase-8. mdpi.comfrontiersin.orgijbs.comnih.gov While some anticancer agents can activate both intrinsic and extrinsic pathways, the primary mechanism identified for this compound is the mitochondrial pathway. mdpi.com
Preclinical Efficacy and Selectivity Studies of Antitumor Agent 56
In Vivo Antitumor Efficacy in Preclinical Animal Models
Pharmacodynamic Biomarkers of Response in Preclinical Models
Pharmacodynamic (PD) biomarkers are crucial for drug development as they provide evidence of target engagement and the biological activity of a therapeutic agent. nih.gov For the GPR56-targeting ADC, the primary biomarker for predicting response is the expression level of its target, GPR56, on the surface of tumor cells. Preclinical studies have unequivocally demonstrated that the cytotoxic activity of the GPR56-ADC is strictly dependent on the presence of GPR56.
In vitro studies on colorectal cancer cell lines showed that the ADC induced cell death at low nanomolar concentrations only in cells with high GPR56 expression. researchgate.net The dependency on the target was further confirmed in experiments using DLD-1 colorectal cancer cells where GPR56 expression was knocked down using shRNA. The GPR56-knockdown cells were significantly less sensitive to the ADC, showing only a minor reduction in viability at the highest tested concentrations, in stark contrast to the potent effect on control cells expressing GPR56. nih.gov This highlights GPR56 expression as a critical predictive biomarker for the activity of this agent.
The GPR56-ADC is composed of a GPR56-specific monoclonal antibody (10C7) linked to the potent DNA-alkylating agent, duocarmycin SA (DMSA). nih.gov The mechanism of action involves the ADC binding to GPR56, followed by internalization and trafficking to the lysosomes, where the DMSA payload is released. researchgate.net Once released, DMSA binds to the minor groove of DNA and causes alkylation, leading to DNA damage and subsequent cell death. researchgate.net
Based on this mechanism, downstream PD biomarkers indicative of the ADC's activity in tumors would include markers of DNA damage and apoptosis.
DNA Damage Response: A key marker would be the phosphorylation of histone H2AX (γH2AX), which is an early indicator of DNA double-strand breaks induced by agents like duocarmycin.
Apoptosis Induction: The induction of programmed cell death following DNA damage can be monitored by measuring levels of cleaved caspase-3, a critical executioner caspase in the apoptotic pathway. nih.govcellsignal.cn
While the preclinical studies confirm that the antitumor effect is mediated by this DNA-damaging payload, specific in vivo data quantifying the modulation of markers like γH2AX or cleaved caspase-3 in tumor xenografts following GPR56-ADC treatment have not been detailed in the primary reports. nih.govnih.gov However, the potent tumor regression observed in animal models provides strong evidence of this underlying mechanism of action.
Influence on Tumor Growth and Metastasis in Animal Models
The in vivo antitumor activity of the GPR56-ADC has been evaluated in several preclinical models of colorectal cancer, demonstrating significant inhibition of tumor growth and efficacy against metastatic disease. nih.govnih.gov The studies utilized various human colorectal cancer cell lines grown as xenografts in immunodeficient mice.
In a xenograft model using the SW620 cell line, weekly administration of the GPR56-ADC led to a dose-dependent antitumor response. nih.gov Similarly, in the HT-29 xenograft model, the ADC produced significant tumor growth inhibition. nih.gov The selectivity of the agent was demonstrated by the lack of significant tumor growth inhibition by a non-targeting control ADC in these models. nih.gov
The efficacy of the GPR56-ADC was further tested in patient-derived xenograft (PDX) models, which are considered more representative of human tumors. nih.gov In a PDX model derived from a liver metastasis of rectal cancer (CRC-001), which expressed high levels of GPR56, the ADC treatment resulted in substantial tumor growth inhibition of 75% and significantly increased survival. nih.gov Another PDX model from a primary colon tumor (XST-GI-005) also showed a significant response with 50% tumor growth inhibition. nih.gov These findings are particularly noteworthy as they show the agent's effectiveness on a tumor that has already metastasized.
While the primary preclinical studies focused on the growth of established tumors, the demonstrated efficacy in a metastasis-derived PDX model suggests a strong potential for this ADC to impact metastatic disease. nih.gov The target, GPR56, has itself been implicated in the metastatic process of several cancers, including colorectal and breast cancer, by promoting cell migration, invasion, and epithelial-mesenchymal transition. researchgate.net By targeting and eliminating GPR56-positive cells, the ADC could theoretically not only shrink existing metastatic lesions but also potentially interfere with the metastatic cascade.
| Animal Model | Cancer Type | Treatment Group | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|---|
| SW620 Xenograft | Colorectal Cancer (MSS) | GPR56-ADC (1.5 mg/kg) | ~30% | nih.gov |
| SW620 Xenograft | Colorectal Cancer (MSS) | GPR56-ADC (5 mg/kg) | Stasis/Slight Regression | nih.gov |
| HT-29 Xenograft | Colorectal Cancer (MSS) | GPR56-ADC (2.5 mg/kg) | 20% | nih.gov |
| HT-29 Xenograft | Colorectal Cancer (MSS) | GPR56-ADC (5 mg/kg) | 40% | nih.gov |
| SW403 Xenograft | Colorectal Cancer (MSS) | GPR56-ADC (2.5 mg/kg) | 50% | nih.gov |
| CRC-001 PDX | Metastatic Rectal Cancer | GPR56-ADC (2.5 mg/kg) | 75% | nih.gov |
| XST-GI-005 PDX | Colon Cancer | GPR56-ADC (2.5 mg/kg) | 50% | nih.gov |
Structure Activity Relationship Sar Studies and Medicinal Chemistry Strategies for Antitumor Agent 56
Elucidation of Key Pharmacophoric Features and Binding Motifs of Antitumor agent-56
The potent biological activity of this compound (triptolide) is intrinsically linked to its unique and complex chemical architecture. SAR studies have successfully identified several key pharmacophoric features and binding motifs that are crucial for its antitumor effects.
The diterpene tri-epoxide core of triptolide (B1683669) is fundamental to its mechanism of action. mdpi.com One of the most critical features is the covalent binding of triptolide to the Xeroderma Pigmentosum group B (XPB) protein, a subunit of the general transcription factor TFIIH. mdpi.comnih.govfrontiersin.org This interaction is mediated by the 12,13-epoxy group, which forms a covalent bond with a cysteine residue (Cys342) in the XPB subunit. frontiersin.orgnih.gov This binding inhibits the ATPase activity of XPB, leading to a global repression of RNA polymerase II-mediated transcription and ultimately inducing apoptosis in cancer cells. mdpi.comnih.gov
Further key structural elements contributing to its activity include:
The C-14 β-hydroxyl group and the D-ring lactone: These are considered essential for both the efficacy and the cytotoxicity of triptolide. europeanreview.org Modifications to the D-ring have been shown to significantly diminish its biological activity. europeanreview.org
The epoxy groups at C-9, C-11 and C-12, C-13: The α-type epoxide group at positions C-12 and C-13 is a vital part of triptolide's structure. europeanreview.org The epoxy bonds at C-9 and C-11 can be modified to potentially increase biological activity. europeanreview.org Conversely, opening the epoxy groups at C-7 and C-8 leads to a significant reduction in activity. europeanreview.org
The A/B ring conformation: A trans conformation of the A/B ring system is crucial for its cytotoxic effects, with cis-A/B ring derivatives showing very weak activity. europeanreview.org
The binding of triptolide is not limited to XPB. It has been shown to interact with other proteins, which may contribute to its broad spectrum of biological activities. These include the inhibition of heat shock protein 70 (HSP70) expression and interactions with NF-κB signaling pathways. nih.govresearchgate.net The binding motifs for NF-κB (Rel) and GATA1 proteins have been found to be significantly enriched in the promoter regions of genes affected by triptolide. researchgate.net
Synthesis and Biological Evaluation of Structural Analogues and Derivatives of this compound
Driven by the need to improve the therapeutic index of triptolide, extensive research has been conducted on the synthesis and biological evaluation of its structural analogues and derivatives. These efforts have focused on modifying the triptolide scaffold to enhance efficacy, improve water solubility, and reduce toxicity.
A significant breakthrough in this area has been the development of Minnelide , a water-soluble prodrug of triptolide. mdpi.comfrontiersin.org Minnelide is a 14-succinyl triptolide sodium salt that is converted to active triptolide in vivo. nih.gov This modification significantly improves the pharmacokinetic profile and has shown promising results in preclinical and clinical studies. mdpi.comfrontiersin.org
Other synthetic strategies and their biological outcomes are summarized below:
| Modification Site | Modification | Effect on Activity/Toxicity | Reference(s) |
| C-2 | Hydroxyl group substitution | Decreased anti-inflammatory, immunosuppressive, and antitumor activities; increased toxicity. | europeanreview.org |
| C-5, C-6 | Hydroxyl group at C-5 | Significantly reduced toxicity without disrupting immunosuppressive and anticancer activities. | europeanreview.org |
| C-12, C-13 | Disconnection of the C-12 and C-13 epoxide | Loss of anticancer and immunosuppressive activity, but retention of anti-inflammatory effects. Introduction of a chlorine atom at C-12 decreased toxicity. | europeanreview.org |
| C-14 | Esterification with a targeted chemical structure | Can improve drug targetability and water solubility. | europeanreview.org |
| Various | Creation of derivatives like LLDT-8 and MRx102 | LLDT-8, a (5R)-5-hydroxytriptolide, maintains immunosuppressive activity with a favorable safety profile. MRx102, a C-14-hydroxyl modified amine ester, inhibits cancer cell growth via the AKT signaling pathway. | frontiersin.org |
The synthesis of these analogues often involves complex multi-step procedures, starting from the natural product triptolide. The biological evaluation of these new chemical entities is typically carried out using a panel of human cancer cell lines to assess their antiproliferative activity, with IC50 values being a key metric. For instance, triptolide itself has shown activity against a wide range of cancer cell lines with IC50 values in the nanomolar range. mdpi.com
Optimization Strategies for Enhanced Potency, Selectivity, and Biological Performance
Several key strategies have been employed to achieve these objectives:
Prodrug Development: As exemplified by Minnelide, the conversion of triptolide into a water-soluble prodrug is a highly effective strategy to overcome its poor water solubility and improve its delivery to the tumor site. mdpi.comnih.gov This approach can lead to higher therapeutic concentrations at the target while reducing systemic toxicity. mdpi.com
Structural Modification for Reduced Toxicity: SAR studies have provided a roadmap for modifying the triptolide structure to decrease its toxicity. For example, the introduction of a hydroxyl group at the C-5 position has been shown to significantly reduce toxicity while preserving the desired anticancer and immunosuppressive activities. europeanreview.org
Targeted Drug Delivery: Another promising optimization strategy involves conjugating triptolide to ligands that specifically recognize receptors overexpressed on cancer cells. This can enhance the selective delivery of the cytotoxic agent to the tumor, thereby increasing its efficacy and reducing side effects. nih.govresearchgate.net Nanocarrier-based delivery systems are also being explored to improve the targeting and release of triptolide. frontiersin.orgresearchgate.net
Combination Therapy: The use of triptolide or its derivatives in combination with other chemotherapeutic agents is being investigated to achieve synergistic effects and overcome drug resistance. frontiersin.org For instance, triptolide has been shown to sensitize cancer cells to other anticancer drugs. frontiersin.org
The table below summarizes some of the optimization strategies and their outcomes:
| Strategy | Example | Outcome | Reference(s) |
| Prodrug Approach | Minnelide (14-succinyl triptolide sodium salt) | Improved water solubility, enhanced bioavailability, reduced systemic toxicity. | mdpi.comnih.gov |
| Structural Modification | (5R)-5-hydroxytriptolide (LLDT-8) | Favorable safety profile while maintaining immunosuppressive activity. | frontiersin.org |
| Targeted Delivery | Triptolide-ligand conjugates, Nano-carriers | Potential for increased tumor-specific delivery and reduced off-target toxicity. | nih.govresearchgate.net |
| Combination Therapy | Triptolide with other chemotherapeutics | Synergistic anticancer effects and overcoming drug resistance. | frontiersin.org |
Through these medicinal chemistry and drug development strategies, researchers are continuously refining the therapeutic potential of this compound, aiming to harness its potent anticancer activity while minimizing its adverse effects, paving the way for its potential clinical application.
Mechanisms of Resistance to Antitumor Agent 56 in Preclinical Models
Acquired Resistance Mechanisms
Acquired resistance to triptolide (B1683669) derivatives can emerge through various adaptive changes in cancer cells upon prolonged exposure to the drug.
The primary molecular target of triptolide is the XPB subunit of the general transcription factor TFIIH, which is essential for both transcription and DNA repair. mdpi.comfrontiersin.org While specific mutations in the XPB gene conferring resistance to triptolide have not been extensively documented in preclinical models, alterations in genes that modulate the drug's activity or downstream signaling pathways can contribute to resistance. For instance, in non-small cell lung cancer (NSCLC) cells, upregulation of E-cadherin expression has been shown to overcome gefitinib (B1684475) resistance, and triptolide can sensitize these resistant cells by modulating E-cadherin levels. frontiersin.org
Cancer cells can adapt to triptolide treatment by activating alternative survival pathways. Triptolide is known to inhibit the NF-κB signaling pathway, which plays a crucial role in cell survival and proliferation. frontiersin.orgamegroups.org In paclitaxel-resistant lung adenocarcinoma cells, triptolide was found to inhibit the nuclear translocation of NF-κB and downregulate the expression of anti-apoptotic genes, suggesting that the reactivation of the NF-κB pathway could be a potential resistance mechanism. frontiersin.org Furthermore, triptolide can modulate other critical signaling cascades, including the PI3K/AKT/mTOR pathway. nih.govthno.org Adaptive responses that bypass the inhibitory effects of triptolide on these pathways could contribute to acquired resistance.
Overexpression of drug efflux pumps, particularly P-glycoprotein (P-gp), encoded by the MDR1 gene, is a common mechanism of multidrug resistance. nih.gov Triptolide has been shown to modulate the expression and function of P-gp. In adriamycin-resistant K562/A02 cells, triptolide was able to reverse drug resistance by inhibiting P-gp expression and its drug-transport function, leading to increased intracellular accumulation of adriamycin. nih.gov Conversely, cancer cells that acquire the ability to upregulate P-gp or other ABC transporters could effectively efflux triptolide derivatives, thereby reducing their intracellular concentration and conferring resistance. nih.gov
Triptolide interferes with DNA repair processes, which contributes to its anticancer activity. mdpi.comnih.gov It has been reported to inhibit nucleotide excision repair (NER) by targeting XPB and to downregulate the levels of key DNA repair proteins such as PARP1 and XRCC1, which are involved in single-strand break repair and base excision repair. nih.govfrontiersin.org Consequently, an acquired resistance mechanism could involve the enhancement of these or other DNA repair pathways. For instance, the overexpression of PARP1 and XRCC1 is suggested to help triple-negative breast cancer cells resist triptolide. nih.gov In some cancer cell lines, triptolide treatment leads to an increase in DNA double-strand breaks, and enhanced capacity to repair these breaks could lead to resistance. frontiersin.orgopenrepository.com
Intrinsic Resistance Mechanisms
Intrinsic resistance to triptolide derivatives can be present in cancer cells prior to any treatment. This can be due to the inherent characteristics of the tumor cells. One identified mechanism of intrinsic resistance is related to the expression of the enzyme dCTP pyrophosphatase 1 (DCTPP1). biorxiv.orgresearchgate.net High expression of DCTPP1 has been associated with intrinsic resistance to nucleoside analogues, and triptolide has been shown to sensitize cancer cells to these agents by inhibiting DCTPP1. biorxiv.orgresearchgate.net This suggests that cancer cells with naturally high levels of DCTPP1 may exhibit intrinsic resistance to the effects of triptolide when used in combination therapies.
Strategies to Overcome Resistance in Preclinical Settings
Several strategies are being explored in preclinical models to overcome resistance to triptolide and its derivatives.
Combination Therapies: The use of triptolide in combination with other chemotherapeutic agents has shown promise in overcoming resistance. For example, triptolide can sensitize triple-negative breast cancer cells to cisplatin (B142131) and pancreatic cancer cells to oxaliplatin (B1677828) by interfering with DNA repair. mdpi.comnih.gov It has also been shown to reverse chemoresistance to doxorubicin (B1662922) in leukemia cells by promoting ferroptosis through the suppression of Nrf2. spandidos-publications.comnih.govresearchgate.net Combining triptolide with agents that target different pathways can create synergistic effects and prevent the emergence of resistance. frontiersin.orgoaepublish.com
Novel Analogues: The development of novel triptolide analogues with improved pharmacological properties is an ongoing strategy. For instance, the glucose-triptolide conjugate, glutriptolide-2, has demonstrated improved stability and increased potency against hypoxic cancer cells, which are often chemoresistant. mdpi.com
Combination Therapeutic Strategies Involving Antitumor Agent 56 Preclinical Research
Rationale for Combination Approaches Based on Mechanistic Insights
The rationale for combining therapeutic agents is deeply rooted in the molecular mechanisms of cancer and the specific actions of the drugs involved. A primary goal is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of each individual agent. explorationpub.complos.org This can be achieved by targeting multiple, distinct signaling pathways that are critical for tumor survival and proliferation. nih.gov
Mechanistic insights guide the rational design of combination therapies. For instance, an agent that induces DNA damage can be logically paired with a compound that inhibits DNA damage repair pathways, leading to enhanced cancer cell death. nih.gov Similarly, therapies that induce a specific type of cell death known as immunogenic cell death can render tumors more susceptible to immune checkpoint inhibitors. spandidos-publications.comaacrjournals.org This process transforms the tumor microenvironment, making it more recognizable and vulnerable to a host immune attack. frontiersin.org
Furthermore, combination strategies are pivotal for overcoming both intrinsic and acquired drug resistance. explorationpub.com By targeting a secondary pathway that a tumor might use to escape the effects of a primary drug, a combination approach can block these escape routes. Some targeted agents can directly sensitize tumor cells to the killing effects of other therapies, including immune-mediated destruction, providing a powerful argument for their combined use. nih.gov
Synergistic and Additive Effects with Established Standard-of-Care Agents
A critical step in the preclinical evaluation of a novel antitumor agent is to assess its efficacy in combination with established standard-of-care chemotherapeutics. These studies aim to demonstrate enhanced tumor-killing effects, overcome chemoresistance, and achieve better therapeutic outcomes than can be obtained with monotherapy. plos.orgmdpi.com
Preclinical studies have shown, for example, that phosphodiesterase 5 (PDE5) inhibitors like sildenafil (B151) and vardenafil (B611638) can significantly increase the lethality of conventional chemotherapy drugs, including doxorubicin (B1662922) and etoposide, across various cancer models. ecancer.org In a rat model of gliosarcoma, the combination of vardenafil with doxorubicin resulted in a significant survival advantage compared to either drug administered alone. ecancer.org Similarly, the multi-kinase inhibitor regorafenib (B1684635) has demonstrated profound synergistic effects when combined with irinotecan (B1672180) in preclinical models of medulloblastoma, leading to complete tumor regressions and a significant delay in tumor growth. plos.org Another example from natural compounds is Withaferin A, which, when used to pre-treat non-small cell lung cancer cells, dramatically enhanced the synergistic efficacy of paclitaxel. oncotarget.com
Table 1: Preclinical Synergistic Effects with Standard-of-Care Agents
| Investigational Agent/Class | Standard-of-Care Agent | Cancer Model | Observed Preclinical Outcome | Reference |
|---|---|---|---|---|
| Vardenafil (PDE5 Inhibitor) | Doxorubicin | Rat Gliosarcoma (9L) | Combination treatment significantly improved survival compared to either drug alone. | ecancer.org |
| Regorafenib | Irinotecan | Medulloblastoma Xenograft (IGRM57) | Combination resulted in 6/7 complete responses (CR) and significantly extended tumor growth delay. | plos.org |
| Withaferin A (WFA) | Paclitaxel (PAC) | Non-Small Cell Lung Cancer (H1299, A549) | Combinations were highly synergistic against growth and proliferation; pre-incubation with WFA enhanced PAC efficacy. | oncotarget.com |
| IMMUNEPOTENT CRP (ICRP) | Cyclophosphamide (CTX) | T-cell Lymphoblastic Leukemia (CEM, L5178Y-R) | Synergistic cytotoxic effect observed, achieving 85-96% cell death with sublethal doses of chemotherapy. | mdpi.com |
Combinations with Novel Targeted Therapies
As the landscape of cancer therapy evolves, there is increasing interest in combining new antitumor agents with other novel targeted therapies. This approach is founded on the principle of attacking cancer cells through distinct, often non-overlapping, molecular pathways to preemptively counter resistance mechanisms.
A promising strategy involves the combination of antibody-drug conjugates (ADCs) with other targeted agents. For example, preclinical research in triple-negative breast cancer (TNBC) is evaluating GPR56-targeted ADCs in combination with PARP inhibitors. nih.gov Initial data suggest this pairing enhances cancer cell killing, potentially offering a new therapeutic avenue regardless of the tumor's specific mutational status. nih.gov Another approach involves combining different types of kinase inhibitors. In preclinical glioma models, an additive effect was observed when combining sildenafil or tadalafil (B1681874) with a non-COX2-inhibitory derivative of celecoxib. ecancer.org
Table 2: Preclinical Combinations with Novel Targeted Therapies
| Investigational Agent/Class | Novel Targeted Therapy | Cancer Model | Observed Preclinical Outcome | Reference |
|---|---|---|---|---|
| GPR56 Antibody-Drug Conjugate (ADC) | PARP Inhibitor | Triple-Negative Breast Cancer (TNBC) | Enhanced cell-killing potency and efficacy observed in preliminary data. | nih.gov |
| Regorafenib | Irradiation | Glioma Xenograft (IGRG93) | Combination enhanced tumor growth inhibition to 94% and delayed progression, resulting in 100% tumor regressions. | plos.org |
| Sildenafil / Tadalafil (PDE5 Inhibitors) | OSU-03012 (Celecoxib derivative) | Glioma and Stem-like Glioma Cells | Additive effects observed in vitro when combined. | ecancer.org |
Integration with Immunotherapeutic Modalities in Preclinical Models
A paradigm-shifting approach in oncology is the integration of cytotoxic or targeted agents with immunotherapies. The central rationale is to use one agent to induce immunogenic cell death, thereby releasing tumor-associated antigens and recruiting immune cells, while the immunotherapeutic agent, such as an immune checkpoint inhibitor (ICI), unleashes the immune system to attack the tumor. spandidos-publications.comfrontiersin.org This strategy aims to convert immunologically "cold," non-responsive tumors into "hot" tumors that are sensitive to immune-mediated clearance. frontiersin.org
Preclinical studies provide strong support for this concept. In various cancer models, the combination of the engineered cytokine NHS-muIL12 with the anti-PD-L1 antibody avelumab resulted in superior antitumor efficacy. researchgate.net This combination not only led to complete tumor regressions but also induced long-term, tumor-specific immune memory and boosted the activity of cytotoxic T cells and NK cells. researchgate.net Similarly, combining the standard chemotherapeutic agent gemcitabine (B846) with an anti-CTLA-4 antibody produced a potent synergistic antitumor effect and durable protective immunity in murine models, highlighting that the timing and schedule of administration are crucial for success. plos.org Oncolytic viruses represent another modality that, when combined with ICIs like nivolumab, can effectively sensitize tumors to the immune system. frontiersin.org
Table 3: Preclinical Integration with Immunotherapeutic Modalities
| Investigational Agent/Class | Immunotherapeutic Modality | Cancer Model | Observed Preclinical Outcome | Reference |
|---|---|---|---|---|
| NHS-muIL12 | Avelumab (anti-PD-L1) | EMT-6 Murine Breast Cancer | Combination enhanced antitumor efficacy, induced complete tumor regression, and generated tumor-specific immune memory. | researchgate.net |
| Gemcitabine | Anti-CTLA-4 Antibody | Murine Mesothelioma (AB1-HA) | Synergistic antitumor effect with tumor regression and long-term protective immunity; effect was schedule-dependent. | plos.org |
| Oncolytic Virus (e.g., H101) | Immune Checkpoint Inhibitors (ICIs) | Various Tumor Types | Combination demonstrated significant antitumor effects; virus lyses tumor cells, increasing sensitivity to ICIs. | frontiersin.org |
| Lurbinectedin | Immune Checkpoint Inhibitors (ICIs) | Small Cell Lung Cancer (SCLC) | Lurbinectedin may induce immunogenic cell death, providing a rationale for combination with ICIs to mount an adaptive immune response. | aacrjournals.org |
Preclinical Pharmacokinetic and Pharmacodynamic Properties of Antitumor Agent 56
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models
Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for characterizing the pharmacokinetic profile of a new chemical entity. While specific data for Antitumor agent-56 is limited in publicly available literature, the properties of its parent compound, triptolide (B1683669), and other derivatives can provide some initial insights.
Specific in vitro metabolic stability studies for this compound have not been detailed in the reviewed literature. However, modifications to the triptolide structure, such as those in this compound, are often designed to improve metabolic stability. nih.gov For the parent compound, triptolide, biotransformation in rat liver microsomes has been shown to involve hydroxylation, sulfate and glucuronide conjugation, as well as conjugation with N-acetylcysteine (NAC) and Glutathione (GSH).
No specific metabolites for this compound have been identified in the available preclinical studies.
There is no specific tissue distribution data available for this compound in animal models. Studies on the parent compound, triptolide, have shown that it distributes to various organs, including the liver, heart, spleen, lung, and kidney. The distribution pattern can be influenced by the formulation. For instance, a triptolide-loaded lipid emulsion showed preferential accumulation in the pancreas in mice.
Table 1: General Tissue Distribution of Triptolide in Animal Models
| Tissue | Observation | Animal Model |
|---|---|---|
| Liver | Distribution observed | Rat |
| Heart | Distribution observed | Rat |
| Spleen | Distribution observed | Rat |
| Lung | Distribution observed | Rat |
| Kidney | Distribution observed | Rat |
This table represents generalized data for the parent compound, triptolide, and not specifically for this compound.
Detailed information regarding the excretion pathways and clearance kinetics of this compound is not available in the current literature. For triptolide, it has been reported that less than 4% is recovered in the feces, bile, and urine within 24 hours, suggesting that it is extensively metabolized. Repeated dosing of triptolide did not show accumulation in vivo.
Target Engagement and Occupancy Studies in Preclinical Models
Specific target engagement and occupancy studies for this compound are not described in the available research. The primary molecular target of the parent compound, triptolide, is the XPB1 subunit of the general transcription factor TFIIH. Triptolide covalently binds to a cysteine residue on XPB1, thereby inhibiting the ATPase activity of the helicase and leading to a global transcriptional arrest. This mechanism is believed to be central to its potent anticancer effects. It is plausible that this compound shares this primary mechanism of action, although this has not been experimentally confirmed.
Exposure-Response Relationships in Preclinical Animal Models
Currently, there are no published preclinical studies that specifically define the exposure-response relationship for this compound. Such studies are essential to correlate the concentration of the drug in the body over time with its therapeutic effects and potential toxicities. One study noted that this compound significantly inhibited the growth of melanoma at a low dose of 0.3 mg/kg and that its acute toxicity was substantially lower than that of triptolide, with an LD50 of 160.9 mg/kg. researchgate.net This suggests a favorable therapeutic window, but a full exposure-response analysis has not been reported.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Compound 33 |
| Triptolide |
Biomarker Discovery and Validation for Antitumor Agent 56 in Preclinical Contexts
Identification of Predictive Biomarkers of Response
The preclinical evaluation of Antitumor agent-56, a derivative of triptolide (B1683669), has focused on identifying molecular signatures that can predict therapeutic response, particularly in melanoma. Research indicates that the efficacy of triptolide and its analogues is closely linked to the modulation of specific signaling pathways that are often dysregulated in cancer. nih.gov
A key predictive biomarker of response to this compound is the status of the Src-ERK signaling pathway. nih.gov Preclinical studies have demonstrated that melanoma cell lines exhibiting hyperactivity of this pathway are particularly sensitive to the inhibitory effects of triptolide. nih.gov The compound has been shown to suppress the growth of melanoma cells by directly targeting and inhibiting the Src-ERK axis. nih.gov This suggests that tumors with a high dependency on this pathway for proliferation and survival are more likely to respond to treatment with this compound.
In addition to the Src-ERK pathway, the expression levels of proteins involved in apoptosis, such as p53 and Bax, have been identified as potential predictive biomarkers. nih.govasc-abstracts.org Melanoma cells treated with triptolide show a dose-dependent increase in the expression of these pro-apoptotic proteins, indicating that tumors with a proficient apoptotic machinery may be more susceptible to the cytotoxic effects of this compound. nih.gov Preclinical investigations using a water-soluble prodrug of triptolide, Minnelide, revealed that its efficacy in melanoma is associated with the induction of DNA damage and subsequent accumulation of p53. asc-abstracts.org This response was linked to a decrease in the ubiquitination of p53, leading to apoptosis. asc-abstracts.org
Furthermore, the presence of certain genetic mutations, such as BRAFV600E, which is common in melanoma, may also influence the response to this compound. nih.gov While not a direct target, the downstream effects of BRAF mutations on signaling pathways can create a cellular environment that is more susceptible to the multi-faceted mechanisms of action of triptolide derivatives.
Table 1: Predictive Biomarkers of Response to this compound (Triptolide Derivatives) in Preclinical Models
| Biomarker Category | Specific Biomarker | Rationale for Prediction of Response | Preclinical Model |
|---|---|---|---|
| Signaling Pathways | Hyperactivated Src-ERK Pathway | Inhibition of this pathway by triptolide derivatives leads to reduced cell proliferation and metastasis. nih.gov | Melanoma cell lines (SK-MEL-5, SK-MEL-28) and xenograft models. nih.gov |
| Apoptotic Markers | High expression of p53 and Bax | Triptolide derivatives induce apoptosis through the upregulation of these pro-apoptotic proteins. nih.govasc-abstracts.org | Melanoma cell lines. nih.gov |
| DNA Damage Response | Increased levels of γH2AX | Indicates DNA damage induced by triptolide derivatives, leading to p53 accumulation and apoptosis. asc-abstracts.org | Melanoma cell lines (B16-F10). asc-abstracts.org |
Characterization of Pharmacodynamic Biomarkers of Target Engagement
Pharmacodynamic biomarkers are crucial for confirming that a therapeutic agent is interacting with its intended target and eliciting the desired biological effect. For this compound and other triptolide derivatives, several pharmacodynamic biomarkers have been characterized in preclinical settings that demonstrate target engagement and downstream pathway modulation. nih.gov
A primary molecular target of triptolide is the XPB subunit of the general transcription factor TFIIH. thno.org Covalent binding of triptolide to this subunit inhibits RNA polymerase II-mediated transcription, leading to a global shutdown of gene expression. Therefore, a key pharmacodynamic biomarker is the direct measurement of reduced transcriptional activity in tumor cells following treatment.
Downstream of this primary mechanism, modulation of apoptosis-related proteins serves as a robust indicator of target engagement. In preclinical melanoma models, treatment with triptolide leads to a significant and dose-dependent increase in the levels of cleaved caspase-3, a key executioner of apoptosis. asc-abstracts.org Concurrently, an upregulation of the pro-apoptotic proteins p53 and Bax is observed. nih.gov The measurement of these proteins in tumor biopsies or circulating tumor cells could serve as a valuable pharmacodynamic marker of this compound activity.
Furthermore, the inhibition of the Src-ERK signaling pathway provides another set of pharmacodynamic biomarkers. nih.gov A decrease in the phosphorylation levels of Src and ERK in tumor tissue following treatment would indicate successful target engagement and pathway inhibition. nih.gov This can be assessed using techniques such as Western blotting or immunohistochemistry on preclinical tumor samples.
Table 2: Pharmacodynamic Biomarkers of Target Engagement for this compound (Triptolide Derivatives)
| Biomarker | Method of Measurement | Expected Change After Treatment | Biological Significance |
|---|---|---|---|
| Global Transcription | RNA sequencing, qPCR | Decrease | Inhibition of RNA polymerase II activity. thno.org |
| Cleaved Caspase-3 | Immunohistochemistry, Western Blot | Increase | Induction of apoptosis. asc-abstracts.org |
| p53 and Bax | Immunohistochemistry, Western Blot | Increase | Activation of the intrinsic apoptotic pathway. nih.gov |
| Phosphorylated Src/ERK | Western Blot, ELISA | Decrease | Inhibition of the Src-ERK signaling pathway. nih.gov |
Discovery of Biomarkers Associated with Resistance
Understanding the mechanisms of resistance to this compound is critical for optimizing its therapeutic use and developing strategies to overcome it. Preclinical studies on triptolide and its derivatives have begun to shed light on potential biomarkers associated with both intrinsic and acquired resistance.
One of the key mechanisms of resistance to many anticancer drugs is the upregulation of efflux pumps, which actively transport the drug out of the cancer cell. nih.gov While specific studies on this compound are limited, research on triptolide suggests that overexpression of P-glycoprotein (P-gp) could be a potential mechanism of resistance. benthamscience.com Therefore, high expression levels of P-gp in tumors could serve as a biomarker of resistance.
Alterations in the drug's primary target can also lead to resistance. Mutations in the XPB subunit of TFIIH that prevent the binding of triptolide could confer resistance. thno.org While this has not been extensively documented in preclinical models for triptolide, it remains a plausible mechanism of resistance that warrants further investigation.
Furthermore, the activation of pro-survival signaling pathways can counteract the pro-apoptotic effects of this compound. For instance, tumors with a hyperactivated PI3K/AKT/mTOR pathway may be less sensitive to triptolide-induced apoptosis. nih.gov The expression and activation status of key components of this pathway could therefore serve as biomarkers of resistance. Triptolide has been shown to modulate this pathway, suggesting that its baseline activity could influence the drug's efficacy. nih.gov
Table 3: Potential Biomarkers Associated with Resistance to this compound (Triptolide Derivatives)
| Biomarker | Mechanism of Resistance | Potential for Therapeutic Intervention |
|---|---|---|
| P-glycoprotein (P-gp) Overexpression | Increased drug efflux, reducing intracellular concentration. nih.gov | Combination therapy with P-gp inhibitors. |
| Mutations in XPB subunit of TFIIH | Prevents drug-target binding, abrogating its primary mechanism of action. thno.org | Development of next-generation derivatives that can bind to the mutated target. |
| Hyperactivation of PI3K/AKT/mTOR Pathway | Promotion of cell survival and proliferation, counteracting the pro-apoptotic effects of the drug. nih.gov | Combination therapy with PI3K/AKT/mTOR inhibitors. |
Methodologies for Biomarker Identification (e.g., Omics Approaches in Preclinical Samples)
The identification of robust biomarkers for this compound relies on a range of advanced methodologies, with "omics" approaches playing a pivotal role in the preclinical setting. azolifesciences.comnih.gov These high-throughput techniques allow for a comprehensive analysis of the molecular landscape of cancer cells and tumors, providing a rich dataset for biomarker discovery.
Genomics and Transcriptomics: DNA sequencing and gene expression profiling of preclinical samples, such as cancer cell lines and patient-derived xenografts, can identify genetic mutations, amplifications, or deletions, as well as gene expression signatures that correlate with sensitivity or resistance to this compound. azolifesciences.com For instance, RNA sequencing (RNA-seq) can be used to compare the transcriptomes of responding and non-responding tumors to identify differentially expressed genes and pathways.
Proteomics and Phosphoproteomics: These approaches provide a more direct insight into the functional state of the cell by analyzing protein expression levels and post-translational modifications, such as phosphorylation. researchgate.net Techniques like mass spectrometry-based proteomics can be used to identify proteins and signaling pathways that are modulated by this compound treatment. researchgate.net This can lead to the discovery of both pharmacodynamic biomarkers and mechanisms of resistance. For example, a phosphoproteomic analysis could reveal changes in the phosphorylation status of key signaling proteins like ERK and AKT, confirming pathway inhibition. researchgate.net
Metabolomics: The study of the complete set of small-molecule metabolites in a biological sample can provide a snapshot of the metabolic state of a tumor. azolifesciences.com Changes in metabolic pathways in response to this compound could reveal novel biomarkers of drug activity and resistance.
Integrative Multi-Omics Approaches: The most powerful strategy for biomarker discovery involves the integration of data from multiple omics platforms. mdpi.com By combining genomic, transcriptomic, proteomic, and metabolomic data, researchers can construct a more complete picture of the molecular mechanisms underlying the response to this compound and identify more robust and reliable biomarkers. mdpi.com
Table 4: Omics Methodologies for Biomarker Discovery for this compound
| Omics Approach | Type of Data Generated | Potential Biomarker Applications |
|---|---|---|
| Genomics | DNA sequence variations (mutations, CNVs) | Predictive biomarkers of response (e.g., mutations in target pathway genes). |
| Transcriptomics | Gene expression levels (mRNA) | Predictive and pharmacodynamic biomarkers (e.g., gene signatures of sensitivity/resistance). |
| Proteomics | Protein expression and abundance | Pharmacodynamic biomarkers (e.g., changes in protein levels post-treatment), resistance biomarkers. |
| Phosphoproteomics | Protein phosphorylation status | Pharmacodynamic biomarkers (e.g., inhibition of signaling pathways). |
| Metabolomics | Metabolite profiles | Biomarkers of drug response and metabolic reprogramming. |
| Multi-Omics | Integrated analysis of multiple data types | Comprehensive understanding of drug mechanism and identification of robust, multi-faceted biomarkers. |
Advanced Delivery System Research for Antitumor Agent 56
Nanoparticle-Mediated Delivery Strategies for Triptolide (B1683669)
Nanoparticle-based drug delivery systems have emerged as a promising approach to overcome the challenges associated with triptolide administration. nih.govnih.gov These systems can enhance drug solubility, protect the drug from degradation, and facilitate targeted accumulation in tumor tissues. mdpi.com Various nanocarriers, including liposomes, polymeric nanoparticles, and inorganic nanomaterials, have been investigated for the delivery of triptolide. nih.govmdpi.com
Liposomal and Polymeric Nanocarriers
Liposomes, which are vesicles composed of lipid bilayers, are widely used as drug delivery vehicles due to their biocompatibility and ability to encapsulate both hydrophobic and hydrophilic drugs. frontiersin.orgtandfonline.com Liposomal formulations of triptolide have been shown to improve its solubility, prolong its circulation time, and enhance its accumulation in tumor tissues. mdpi.comtandfonline.com For instance, transferrin-modified triptolide liposomes have been developed to target hepatocellular carcinoma, demonstrating enhanced cellular uptake and antitumor effects compared to free triptolide. mdpi.com Another study utilized membrane protein-chimeric liposomes for triptolide delivery, which also showed improved tumor-targeting and anticancer efficacy in hepatocellular carcinoma models. tandfonline.comtandfonline.com
Polymeric nanoparticles, prepared from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), offer another versatile platform for triptolide delivery. nih.govingentaconnect.comtandfonline.com These nanoparticles can be engineered to control the release of the encapsulated drug and can be surface-modified for targeted delivery. tandfonline.com For example, triptolide-loaded polymeric mesoscale nanoparticles have been synthesized and have shown potential in treating nephropathy with reduced toxicity. ingentaconnect.com Similarly, folic acid-targeted mixed Pluronic micelles have been developed to deliver triptolide to liver cancer cells, exhibiting enhanced cytotoxicity compared to the free drug. mdpi.com
Below is an interactive table summarizing research findings on liposomal and polymeric nanocarriers for triptolide.
| Carrier Type | Key Findings | Reference |
| Transferrin-Modified Liposomes | Enhanced targeting and anti-hepatocellular carcinoma effects. | mdpi.com |
| Membrane Protein-Chimeric Liposomes | Improved antitumor efficacy and reduced toxicity for HCC therapy. | tandfonline.comtandfonline.com |
| Polymeric Mesoscale Nanoparticles | Showed therapeutic effect on diabetic nephropathy with good biocompatibility. | ingentaconnect.com |
| Folic Acid-Targeted Mixed Pluronic Micelles | Exhibited strong cytotoxicity against liver cancer cells. | mdpi.com |
Inorganic Nanomaterials (e.g., Gold Nanoparticles)
Inorganic nanomaterials, particularly gold nanoparticles (AuNPs), have been explored for their potential in the targeted delivery and photothermal therapy of cancer. researchgate.netnih.govnih.gov When combined with triptolide, these nanoparticles can offer a multi-modal therapeutic approach. Research has demonstrated the use of hyaluronic acid hydrogels loaded with triptolide-containing gold nanoshells for the targeted treatment of rheumatoid arthritis, a chronic inflammatory disease. researchgate.netnih.govnih.govsemanticscholar.org In this system, the gold nanoparticles can generate heat upon near-infrared (NIR) irradiation, leading to the controlled release of triptolide and a combined photothermal-chemotherapeutic effect. nih.govnih.gov This approach allows for localized drug delivery and reduced systemic toxicity. researchgate.netnih.gov The encapsulation efficiency of triptolide in these RGD-attached gold nanoparticles was found to be 30 ± 5%. nih.gov
The following table details research on gold nanoparticle-based delivery of triptolide.
| Carrier System | Key Features | Application | Reference |
| Hyaluronic Acid Hydrogel with Triptolide/Gold Nanoparticles | Targeted delivery, NIR-induced photothermal-chemo therapy. | Rheumatoid Arthritis | researchgate.netnih.govnih.gov |
Stimuli-Responsive Release Systems
Stimuli-responsive drug delivery systems are designed to release their payload in response to specific triggers present in the tumor microenvironment, such as changes in pH or redox potential. nih.govnih.govmdpi.comencyclopedia.pub This strategy allows for more precise drug release at the target site, further enhancing therapeutic efficacy and reducing off-target effects. researchgate.net
For triptolide, novel core-shell nanoparticles have been developed that are responsive to both pH and redox conditions. nih.govresearchgate.net These nanoparticles, coated with hyaluronic acid for CD44 targeting, have shown effective suppression of breast cancer growth and lung metastasis in preclinical models. nih.govresearchgate.net The dual-stimuli-responsive nature ensures that triptolide is released preferentially within the acidic and high-glutathione environment of tumor cells. nih.govresearchgate.net Another approach involves the use of esterase-activatable and glutathione-responsive triptolide nano-prodrugs, which have demonstrated significant efficacy in eradicating pancreatic tumors while mitigating systemic toxicity. d-nb.info
The table below summarizes findings on stimuli-responsive systems for triptolide.
| System Type | Stimuli | Key Outcomes | Reference |
| Core-Shell Nanoparticles | pH and Redox | Enhanced suppression of breast cancer growth and metastasis. | nih.govresearchgate.net |
| Nano-Prodrug Gel | Esterase and Glutathione | Effective eradication of pancreatic tumors with reduced toxicity. | d-nb.info |
Prodrug Strategies for Targeted Delivery and Enhanced Bioavailability
The prodrug approach involves chemically modifying a drug to create an inactive derivative that is converted to the active form in the body. mdpi.comd-nb.info This strategy can improve the physicochemical properties of the parent drug, such as water solubility, and can be designed for targeted activation. acs.orgmdpi.com
Several prodrugs of triptolide have been developed to enhance its therapeutic index. Minnelide, a water-soluble prodrug, has shown promising antitumor activity in various preclinical cancer models, including pancreatic cancer and mesothelioma, by improving bioavailability and reducing systemic toxicity. mdpi.comgenesandcancer.com Another strategy involves conjugating triptolide with glucose to create glutriptolide-2, which has demonstrated improved stability and selectivity for cancer cells, particularly under hypoxic conditions. nih.gov A phosphonooxymethyl prodrug of triptolide has also been synthesized, exhibiting excellent aqueous solubility and significant antitumor efficacy in colon adenocarcinoma models. acs.org More recently, a triptolide-lignocerate liposome (B1194612) system was developed as a prodrug strategy, showing enhanced drug retention and antitumor activity in pancreatic cancer models. nih.gov
This table presents a summary of triptolide prodrug research.
| Prodrug Name/Type | Key Advantages | Preclinical Model | Reference |
| Minnelide | Water-soluble, reduced toxicity | Pancreatic cancer, Mesothelioma | mdpi.comgenesandcancer.com |
| Glutriptolide-2 | Improved stability and selectivity for cancer cells | Metastatic prostate cancer | nih.gov |
| Phosphonooxymethyl Prodrug | Excellent aqueous solubility | Human colon adenocarcinoma | acs.org |
| Triptolide-Lignocerate Liposomes | Enhanced drug retention and biosafety | Pancreatic cancer | nih.gov |
Localized Delivery Approaches in Preclinical Models
Localized drug delivery aims to concentrate therapeutic agents at the site of the tumor, thereby maximizing their effect while minimizing systemic exposure and associated side effects. benthamscience.commdpi.com This is particularly relevant for potent compounds like triptolide.
Various local delivery systems for triptolide have been investigated in preclinical settings. Injectable, thermosensitive nano-hydrogels containing triptolide have been designed for in-situ treatment. nih.gov These hydrogels are liquid at room temperature and form a gel at body temperature, allowing for sustained release of triptolide directly at the tumor site, leading to a high tumor inhibition rate. nih.gov Another approach involves the use of a triptolide-loaded liposome hydrogel patch administered via microneedles for the treatment of inflammatory conditions, which demonstrated enhanced anti-inflammatory effects and improved bioavailability. nih.gov For cancer therapy, doxorubicin-loaded silk-based foams have been used for intratumoral treatment, showing sustained drug release and significant tumor growth inhibition. mdpi.com While this study did not use triptolide, it highlights the potential of such platforms for the localized delivery of anticancer agents.
The table below provides an overview of localized delivery research for triptolide.
| Delivery System | Administration Route | Key Finding | Reference |
| Thermosensitive Nano-hydrogel | In-situ injection | Sustained release and high tumor inhibition rate. | nih.gov |
| Liposome Hydrogel Patch | Microneedle administration | Enhanced anti-inflammatory effects and bioavailability. | nih.gov |
Computational and Theoretical Studies on Antitumor Agent 56
Molecular Docking and Dynamics Simulations with Identified Target Molecules
No specific molecular docking or molecular dynamics simulation studies for Antitumor agent-56 against identified target molecules were found in the available search results. Such studies are crucial for elucidating the binding mode, interaction energies, and stability of the ligand-protein complex, which can help in understanding the mechanism of action. For a compound like this compound, docking studies would typically identify key amino acid residues in the binding pocket of its target protein that are crucial for its activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity
There is no information available regarding QSAR models developed for this compound or the series of triptolide (B1683669) derivatives to which it belongs. QSAR modeling establishes a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models are instrumental in predicting the activity of new derivatives and in guiding the synthesis of more potent analogues.
In Silico Prediction of Potential Off-Target Interactions and Selectivity
Details regarding the in silico prediction of potential off-target interactions for this compound are not available. Predicting off-target interactions is a critical step in drug development to assess the potential for adverse effects and to understand the selectivity profile of a compound. These predictions are typically performed using computational tools that screen the compound against a large panel of known biological targets.
Mechanistic Insights from Quantum Chemical Calculations
No studies detailing quantum chemical calculations, such as Density Functional Theory (DFT), for this compound were found. These calculations provide deep insights into the electronic structure, reactivity, and thermodynamic properties of a molecule. For this compound, such studies could help to understand the mechanism of nitric oxide release and its interaction with biological macromolecules at a subatomic level.
Future Research Directions and Translational Perspectives for Antitumor Agent 56
Exploration of Uncharted Mechanisms and Biological Activities
While the primary mechanism of action of Antitumor Agent-56 is understood to involve the inhibition of a key kinase in cell cycle progression, its broader impact on the tumor microenvironment and cellular signaling pathways is not yet fully elucidated. Future research should prioritize a deeper dive into these uncharted territories. A key area of interest is the potential for this compound to modulate the immune response within the tumor. Preliminary in vitro data suggest that it may influence the expression of immune checkpoint proteins on cancer cells, a hypothesis that warrants further investigation through co-culture systems with immune cells.
Another area of exploration is the compound's effect on cancer cell metabolism. Many targeted therapies have been found to induce metabolic reprogramming in tumor cells, and understanding if and how this compound alters metabolic pathways could reveal new therapeutic vulnerabilities. The potential for off-target effects, both beneficial and detrimental, also requires systematic investigation. A comprehensive understanding of the complete mechanistic profile of this compound will be instrumental in identifying rational combination therapies and predicting potential resistance mechanisms.
Investigation of Novel Therapeutic Applications Beyond Primary Indication (Preclinical)
The initial development of this compound has focused on its efficacy in solid tumors characterized by specific genetic mutations. However, the biological pathways it targets are implicated in a wider range of malignancies, suggesting that its therapeutic applications could be broader than initially anticipated. Preclinical studies are warranted to explore its activity in hematological malignancies, where the targeted kinase is also known to play a role in disease progression.
Furthermore, there is a compelling rationale for investigating this compound in non-oncological indications where aberrant cellular proliferation is a key feature. For instance, fibrotic diseases, such as idiopathic pulmonary fibrosis and liver cirrhosis, are characterized by the excessive proliferation of fibroblasts. Preclinical models of these diseases could be employed to assess the potential of this compound to halt or reverse fibrotic processes. The table below outlines potential novel therapeutic applications for preclinical investigation.
| Therapeutic Area | Disease Model | Rationale |
| Oncology | Acute Myeloid Leukemia (AML) Xenografts | The target kinase is frequently overexpressed in AML blasts. |
| Mantle Cell Lymphoma (MCL) Cell Lines | Inhibition of the target kinase has shown promise in other B-cell malignancies. | |
| Fibrosis | Bleomycin-Induced Pulmonary Fibrosis in Mice | The target kinase is implicated in fibroblast activation and proliferation. |
| Carbon Tetrachloride-Induced Liver Fibrosis in Rats | Potential to inhibit hepatic stellate cell activation. |
Development of Predictive Preclinical Models for Enhanced Translational Success
The successful translation of preclinical findings into clinical efficacy is a major challenge in oncology drug development. To enhance the predictive power of preclinical studies for this compound, a move towards more sophisticated and clinically relevant models is essential. While traditional 2D cell culture and xenograft models have been valuable in initial screening, they often fail to recapitulate the complexity of human tumors.
The development and utilization of patient-derived xenografts (PDXs) will be crucial. PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have been shown to better predict clinical outcomes. Establishing a panel of PDX models from diverse patient populations will enable a more accurate assessment of the efficacy of this compound across different tumor subtypes and genetic backgrounds. Additionally, the use of three-dimensional (3D) organoid cultures derived from patient tumors can provide a high-throughput platform for testing the compound's activity in a more physiologically relevant context.
Identification of Gaps in Current Understanding and Future Research Priorities
Despite the promising data generated to date, several critical gaps in our understanding of this compound remain. A key priority for future research is the identification of robust biomarkers that can predict response or resistance to the compound. While the presence of a specific mutation is the current selection criterion, it is likely that other molecular factors influence sensitivity. A comprehensive multi-omics analysis of sensitive and resistant preclinical models could help to identify such biomarkers.
Another significant gap is our understanding of the long-term consequences of inhibiting the target kinase. While short-term studies have been encouraging, the potential for acquired resistance and the mechanisms that drive it are yet to be fully explored. Longitudinal studies in preclinical models will be necessary to investigate the evolution of resistance and to identify strategies to overcome it, such as intermittent dosing schedules or combination therapies. The following table summarizes the key research priorities for this compound.
| Research Priority | Key Questions | Proposed Approach |
| Biomarker Discovery | What molecular features beyond the primary mutation predict response? | Multi-omics analysis of PDX models and patient samples. |
| Resistance Mechanisms | How do tumors develop resistance to this compound over time? | Long-term in vivo studies with serial biopsies and genomic analysis. |
| Combination Strategies | What are the most synergistic combination partners for this compound? | High-throughput screening of compound libraries in 3D organoid models. |
Addressing these gaps in our knowledge will be paramount to the successful clinical development of this compound and to maximizing its potential benefit for patients with cancer and other proliferative diseases.
Q & A
Q. Table 1. Key Biochemical Assays for Mechanism Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
